molecular formula C8H3F15N2 B1306075 Perfluorooctanamidine CAS No. 307-31-3

Perfluorooctanamidine

Cat. No.: B1306075
CAS No.: 307-31-3
M. Wt: 412.1 g/mol
InChI Key: VHJKOLAKAFYZMC-UHFFFAOYSA-N
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Description

Perfluorooctanamidine is a useful research compound. Its molecular formula is C8H3F15N2 and its molecular weight is 412.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Perfluorooctanamidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic processes in which it is involved . Additionally, this compound can bind to proteins such as albumin, altering their structural conformation and function . These interactions highlight the compound’s potential impact on biochemical pathways and its significance in biochemical research.

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways . This compound also affects gene expression by modulating the activity of transcription factors, resulting in changes in the expression levels of genes involved in cellular metabolism and stress response . Furthermore, this compound has been found to disrupt cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity . For example, its interaction with cytochrome P450 results in the inhibition of the enzyme’s catalytic activity, thereby impacting the metabolism of various substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions underline the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as disruptions in metabolic processes . Additionally, threshold effects have been observed, where certain dosages result in a marked increase in toxicity . These findings underscore the importance of dosage considerations in the application of this compound in biomedical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to inhibit enzymes involved in lipid metabolism, leading to alterations in lipid levels and metabolic flux . Additionally, this compound can affect the metabolism of amino acids and carbohydrates by modulating the activity of key metabolic enzymes . These interactions highlight the compound’s potential impact on metabolic pathways and its relevance in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have identified several transporters that facilitate the uptake and distribution of the compound, including ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . These transporters play a crucial role in determining the localization and accumulation of this compound within cells and tissues . Additionally, binding proteins such as albumin can influence the distribution of the compound by altering its bioavailability and cellular uptake .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be targeted to the mitochondria, where it exerts its effects on mitochondrial function and metabolism . Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and mechanisms of action.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F15N2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H3,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJKOLAKAFYZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F15N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381151
Record name Perfluorooctanamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-31-3
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorooctanamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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